1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridazine ring, a trifluoromethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the condensation of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its binding affinity and stability, while the pyridazine ring facilitates interactions with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: Similar in structure but contains a triazene moiety instead of a pyridazine ring.
3-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but lacks the pyridazine and carboxamide functionalities.
Uniqueness
1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, trifluoromethyl group, and carboxamide functionality.
Properties
Molecular Formula |
C19H14F3N3O2 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-4-2-7-15(10-12)25-9-8-16(26)17(24-25)18(27)23-14-6-3-5-13(11-14)19(20,21)22/h2-11H,1H3,(H,23,27) |
InChI Key |
HOCGUVYGIOSYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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